N-benzyl-2-(4-chloro-2,6-dimethylphenoxy)ethanamine oxalate
Overview
Description
N-benzyl-2-(4-chloro-2,6-dimethylphenoxy)ethanamine oxalate is a useful research compound. Its molecular formula is C19H22ClNO5 and its molecular weight is 379.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 379.1186505 g/mol and the complexity rating of the compound is 327. The solubility of this chemical has been described as 44.5 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Environmental Science and Bioremediation
Studies on chlorinated compounds and their derivatives, similar to the chloro group in N-benzyl-2-(4-chloro-2,6-dimethylphenoxy)ethanamine oxalate, have shown significant interest in environmental science, particularly in the context of pollution, environmental persistence, and bioremediation. For example, research on chlorophenols and their impact on municipal solid waste incineration highlights the environmental consequences of chlorinated compounds and explores pathways for their remediation and transformation (Peng et al., 2016).
Pharmacological Research
The pharmacokinetics, pharmacodynamics, and toxicology of new psychoactive substances, including various benzofurans, are critical areas of pharmacological research. These studies often focus on understanding the behavior of novel compounds in the human body, their potential health effects, and their mechanisms of action (Nugteren-van Lonkhuyzen et al., 2015). Although not directly related to this compound, such research demonstrates the importance of investigating the biological activities and health implications of chemical compounds.
Organic Chemistry and Chemical Properties
Research on synthetic phenolic antioxidants, including studies on their environmental occurrence, fate, human exposure, and toxicity, reflects the broader interest in the chemical properties and potential uses of synthetic compounds. These studies can provide insights into the stability, reactivity, and biological effects of compounds, which may be relevant to understanding compounds like this compound (Liu & Mabury, 2020).
Properties
IUPAC Name |
N-benzyl-2-(4-chloro-2,6-dimethylphenoxy)ethanamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO.C2H2O4/c1-13-10-16(18)11-14(2)17(13)20-9-8-19-12-15-6-4-3-5-7-15;3-1(4)2(5)6/h3-7,10-11,19H,8-9,12H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFQIWPNHXCFDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCNCC2=CC=CC=C2)C)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
44.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47201884 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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